- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Cas no 2381-87-5 (4-methyl-5,6-dihydro-2H-pyran-2-one)
2381-87-5 structure
Product Name:4-methyl-5,6-dihydro-2H-pyran-2-one
Número CAS:2381-87-5
MF:C6H8O2
Megavatios:112.126522064209
MDL:MFCD28969021
CID:268871
PubChem ID:557445
Update Time:2025-06-07
4-methyl-5,6-dihydro-2H-pyran-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 2H-Pyran-2-one,5,6-dihydro-4-methyl-
- 4-methyl-2,3-dihydropyran-6-one
- 2,3-Anhydromevalonic acid δ
- 2-anhydro-
- 2-Pentenoic acid, 5-hydroxy-3-methyl-, lactone
- 5,6-Dihydro-4-methyl-(2H)-pyran-2-one, dehydromevalonic acid lactone
- -lactone
- Mevalonic lactone, Δ
- 4-methyl-5,6-dihydro-2H-pyran-2-one
- Dehydromevalonolactone
- Q63399355
- D93039
- AS-77246
- InChI=1/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H
- EN300-21001769
- RPEASMBMVIKUTH-UHFFFAOYSA-N
- 2381-87-5
- Dehydromevalonic lactone
- 4-Methyl-5,6-dihydro-2H-pyran-2-one #
- Mevalonic lactone, .DELTA.2-anhydro-
- DTXSID50178526
- 4-METHYL-5,6-DIHYDRO-2-PYRONE
- 2,3-Anhydromevalonic acid .delta.-lactone
- ghl.PD_Mitscher_leg0.315
- 5,6-dihydro-4-methyl-2h-pyran-2-one
- AKOS025296214
- 4-methyl-2, 3-dihydropyran-6-one
- 4-methyl-5,6-dihydro-pyran-2-one
- 2,3-Anhydromevalonic acid
- 2H-Pyran-2-one, 5,6-dihydro-4-methyl-
- SCHEMBL125458
-
- MDL: MFCD28969021
- Renchi: 1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3
- Clave inchi: RPEASMBMVIKUTH-UHFFFAOYSA-N
- Sonrisas: O1C(C=C(C)CC1)=O
Atributos calculados
- Calidad precisa: 112.05244
- Masa isotópica única: 112.052
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 0
- Complejidad: 136
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 0.6
- Superficie del Polo topológico: 26.3Ų
Propiedades experimentales
- Denso: 1.065
- Punto de ebullición: 234.8°Cat760mmHg
- Punto de inflamación: 89.7°C
- índice de refracción: 1.464
- PSA: 26.3
4-methyl-5,6-dihydro-2H-pyran-2-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D963586-100mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 100mg |
$995 | 2024-06-07 | |
| eNovation Chemicals LLC | D963586-250mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 250mg |
$1420 | 2024-06-07 | |
| eNovation Chemicals LLC | D963586-1g |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 1g |
$2865 | 2024-06-07 | |
| Enamine | EN300-21001769-0.05g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 0.05g |
$493.0 | 2023-09-16 | |
| Enamine | EN300-21001769-0.1g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 0.1g |
$644.0 | 2023-09-16 | |
| Enamine | EN300-21001769-0.25g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 0.25g |
$920.0 | 2023-09-16 | |
| Enamine | EN300-21001769-0.5g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 0.5g |
$1449.0 | 2023-09-16 | |
| Enamine | EN300-21001769-1.0g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 1g |
$1857.0 | 2023-06-02 | |
| Enamine | EN300-21001769-2.5g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 2.5g |
$3641.0 | 2023-09-16 | |
| Enamine | EN300-21001769-5.0g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 5g |
$5387.0 | 2023-06-02 |
4-methyl-5,6-dihydro-2H-pyran-2-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Referencia
4-methyl-5,6-dihydro-2H-pyran-2-one Raw materials
4-methyl-5,6-dihydro-2H-pyran-2-one Preparation Products
- 3-Methyl-3-buten-1-ol (763-32-6)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- NSC245044 (769-57-3)
- (±)-1,2-Propanediol (57-55-6)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- 3-Methyl-2-butanone (563-80-4)
- cis-2-Butene (590-18-1)
- Trimethylacetaldehyde (630-19-3)
- o-Cymene (527-84-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2-Methylbutyraldehyde (96-17-3)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
4-methyl-5,6-dihydro-2H-pyran-2-one Literatura relevante
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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